molecular formula C10H13NO3 B3042392 2-(3-Methoxyphenoxy)propanamide CAS No. 60770-72-1

2-(3-Methoxyphenoxy)propanamide

Cat. No.: B3042392
CAS No.: 60770-72-1
M. Wt: 195.21 g/mol
InChI Key: HGZNYYFLVLARQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenoxy)propanamide is a synthetic propanamide derivative characterized by a 3-methoxyphenoxy group attached to the α-carbon of the propanamide backbone.

Properties

IUPAC Name

2-(3-methoxyphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7(10(11)12)14-9-5-3-4-8(6-9)13-2/h3-7H,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZNYYFLVLARQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)OC1=CC=CC(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801304243
Record name 2-(3-Methoxyphenoxy)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801304243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60770-72-1
Record name 2-(3-Methoxyphenoxy)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60770-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methoxyphenoxy)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801304243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenoxy)propanamide typically involves the reaction of 3-methoxyphenol with propionyl chloride to form 3-methoxyphenyl propionate, which is then reacted with ammonia to yield the desired propanamide . The reaction conditions generally include the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to 50°C to ensure optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenoxy)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-Methoxyphenoxy)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenoxy)propanamide involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, while the amide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Propanamide Derivatives

Substituent Variations and Electronic Effects

Propanamide derivatives differ primarily in their aromatic substituents and side-chain modifications, which critically influence their physicochemical and biological properties:

Compound Name Key Substituents Biological Activity Reference
2-(3-Methoxyphenoxy)propanamide 3-Methoxyphenoxy Not explicitly reported -
N-(3-Methoxybenzyl)-2-(2,4-dichlorophenoxy)propanamide (34k) 2,4-Dichlorophenoxy, 3-methoxybenzyl Pseudomona inhibitor
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 6-Methoxynaphthalen-2-yl, 3-chlorophenethyl Hybrid NSAID (structural study)
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 6-Methoxynaphthalen-2-yl, indole-ethyl Serotonin-naproxen hybrid
3-[5,6-Diphenyl-3(2H)-pyridazinone-2-yl]propanamide (8e) Pyridazinone-diphenyl Potent analgesic/anti-inflammatory
  • Aromatic Substituents: The 3-methoxyphenoxy group in the target compound contrasts with dichlorophenoxy (34k) or naphthalenyl (5,6) groups.
  • Side Chains: Amide-linked side chains (e.g., benzyl, phenethyl) affect target binding. For example, the indole-ethyl group in enables interactions with serotonin receptors, whereas the pyridazinone moiety in 8e may enhance anti-inflammatory activity via non-COX pathways .

Physicochemical Properties

  • Lipophilicity (logP): details logP calculations for a ferrocenyl-propanamide, where substituents like nitro and trifluoromethyl groups significantly increase lipophilicity (+12 CM correction). By comparison, the target compound’s methoxyphenoxy group likely reduces logP, improving aqueous solubility .
  • Hydrogen Bonding : Methoxy and amide groups facilitate hydrogen bonding, enhancing target affinity and metabolic stability. For example, the methoxy group in naproxen hybrids (–6) contributes to COX-2 selectivity .

Biological Activity

2-(3-Methoxyphenoxy)propanamide is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol. It has gained attention in scientific research due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, summarizing its synthesis, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the reaction of 3-methoxyphenol with propionyl chloride, followed by treatment with ammonia to yield the desired amide. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which can modify its biological properties .

The biological activity of this compound is primarily attributed to its structural features:

  • Methoxy Group : This group enhances lipophilicity, facilitating membrane permeability and interaction with biological targets.
  • Amide Group : Capable of forming hydrogen bonds with enzymes and receptors, influencing their activity.

These interactions may lead to various biological effects, including anti-tumor and anti-inflammatory activities .

Anti-Tumor Activity

Research indicates that this compound exhibits significant anti-tumor properties. A study evaluated its cytotoxic effects on various cancer cell lines, demonstrating that it induces apoptosis and inhibits cell proliferation. The compound showed higher tumor specificity compared to standard chemotherapeutics like doxorubicin .

Anti-Inflammatory Effects

In addition to its anti-tumor activity, this compound has been investigated for its anti-inflammatory properties. Studies suggest that it modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This mechanism may provide therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Tumor-Specificity Study : A quantitative structure-activity relationship (QSAR) analysis showed that modifications in the methoxy group position significantly influenced tumor specificity. Compounds with methoxy groups at specific positions demonstrated enhanced cytotoxicity against cancer cells while sparing normal cells .
  • Inflammation Model : In a model of induced inflammation, treatment with this compound resulted in a marked reduction in inflammatory markers, supporting its potential use as an anti-inflammatory agent .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundAnti-Tumor ActivityAnti-Inflammatory ActivityNotes
This compoundHighModerateInduces apoptosis in cancer cells
2-(4-Methoxyphenoxy)propanamideModerateLowLess effective in tumor models
2-(3-Hydroxyphenoxy)propanamideLowModerateReduced efficacy compared to methoxy variant

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methoxyphenoxy)propanamide
Reactant of Route 2
Reactant of Route 2
2-(3-Methoxyphenoxy)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.